1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one
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Overview
Description
1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one is a complex organic compound with a unique structure that includes an indene moiety fused with an oxirane ring
Preparation Methods
The synthesis of 1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indene precursor.
Oxirane Formation: The indene is then subjected to epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the oxirane ring.
Methylation: The final step involves the methylation of the compound to introduce the 1a-methyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is exploited in various applications, including drug design and materials science.
Comparison with Similar Compounds
1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one can be compared with similar compounds such as:
1a,6a-Dihydro-1a,6a-diphenyl-6H-indeno[1,2-b]oxiren-6-one: This compound has a similar structure but with phenyl groups instead of a methyl group, leading to different reactivity and applications.
6a-(1-Naphthyl)-1a-phenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one:
(1aR,6aS)-6,6a-Dihydro-1aH-indeno[1,2-b]oxirene: This compound lacks the methyl group and has different stereochemistry, which influences its reactivity and applications.
Properties
CAS No. |
62985-78-8 |
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Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1a-methyl-6aH-indeno[1,2-b]oxiren-6-one |
InChI |
InChI=1S/C10H8O2/c1-10-7-5-3-2-4-6(7)8(11)9(10)12-10/h2-5,9H,1H3 |
InChI Key |
RIOIVSVLRLXAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(O1)C(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
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